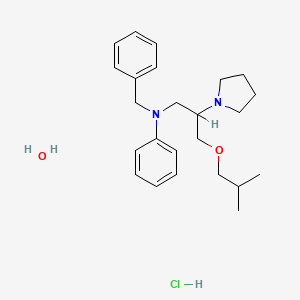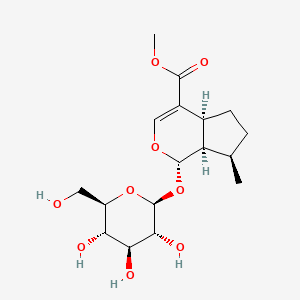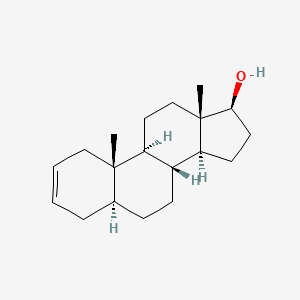
Vascor
Vue d'ensemble
Description
Synthesis Analysis The synthesis of vanadium-containing molecular sieves demonstrates the intricate balance between synthesis parameters and the crystalline structure of materials. By manipulating variables such as synthesis temperature, time, vanadium content, water content, and template content, researchers can influence the crystallinity and physicochemical properties of the synthesized materials. These studies show the complexity of creating materials with specific properties and structures, where vanadium's coordination plays a crucial role in determining the material's characteristics (Frunza et al., 2000).
Molecular Structure Analysis The molecular structure and its impact on a material's properties is a central theme in the synthesis and application of new materials. Reticular synthesis, focusing on designing materials with predetermined structures, compositions, and properties, highlights the importance of molecular structure in developing materials with large surface areas and capacity for gas storage. This approach underlines the significance of the molecular structure in creating frameworks with specific functionalities (Yaghi et al., 2003).
Chemical Reactions and Properties The synthesis of vinyl acetate on Pd-based catalysts is a pertinent example of how the understanding of chemical reactions and properties can lead to significant industrial applications. The study of the VA synthesis reaction on Pd, Pd-Au, and Pd-Sn catalysts showcases the importance of understanding the reaction mechanism, the active site, the key intermediates, and the role of co-catalysts in enhancing the formation rate and selectivity (Kumar et al., 2007).
Physical Properties Analysis The synthesis and physical properties of poly(thiophene) illustrate the direct relationship between chemical synthesis and the resulting physical properties of materials. Through chemical modification, the electrical conductivity of poly(thiophene) can be increased significantly, demonstrating how synthesis techniques directly influence the physical properties of synthesized materials (Kobayashi et al., 1984).
Chemical Properties Analysis Molecular self-assembly and nanochemistry represent a paradigm shift in chemical synthesis, where the focus is on constructing nanostructures through noncovalent bonds. This approach emphasizes the chemical properties of molecules, such as their ability to self-assemble into well-defined structures, which are critical for the synthesis of complex biological and nonbiological nanostructures (Whitesides et al., 1991).
Applications De Recherche Scientifique
Recherche pédagogique
Vascor est utilisé dans la recherche pédagogique, en particulier dans le développement de grilles d'évaluation de la compréhension de la nature de la science. La grille this compound est conçue pour qualifier et noter les réponses au questionnaire sur les conceptions de la nature de la science (VNOS), qui est un outil utilisé pour mesurer la compréhension des enseignants et des élèves du processus scientifique .
Cardiologie
Dans le domaine de la cardiologie, this compound fait référence au score de risque de complications vasculaires (this compound), qui est utilisé pour prédire les complications vasculaires chez les patients subissant des procédures cardiaques invasives, telles que le cathétérisme cardiaque . Ce score aide à évaluer le risque de complications postopératoires, aidant les cliniciens à prendre des décisions éclairées.
Enseignement de la nature de la science
This compound est associé à l'amélioration de l'enseignement de la nature de la science dans les classes élémentaires. Il implique l'utilisation de livres commerciaux modifiés et de supports de programme éducatifs pour enrichir l'éducation scientifique et promouvoir une meilleure compréhension des concepts scientifiques chez les élèves .
Formation des enseignants de sciences
L'application de this compound dans la formation des enseignants de sciences consiste à aider les éducateurs à intégrer la nature de la science dans leurs pratiques d'enseignement. Cela comprend l'utilisation de caractéristiques éducatives dans les guides de lecture à haute voix sur la nature de la science, qui peuvent avoir un impact sur la pratique des enseignants et améliorer les résultats d'apprentissage des élèves .
Analyse des manuels scolaires de sciences
This compound joue un rôle dans l'analyse longitudinale des manuels scolaires de sciences. Les chercheurs l'utilisent pour examiner l'étendue et la manière dont les représentations de la nature de la science sont présentées dans les manuels scolaires de biologie, de chimie et de physique du secondaire. Cette analyse aide à identifier les lacunes et à améliorer la qualité des supports d'éducation scientifique .
Enrichissement des livres commerciaux scientifiques
Enfin, this compound est impliqué dans l'enrichissement des livres commerciaux scientifiques avec un enseignement explicite-réflexif de la nature de la science. Cette approche vise à améliorer la valeur éducative des livres commerciaux utilisés dans l'enseignement des sciences élémentaires en fournissant des exemples explicites et des réflexions sur la nature de la science .
Mécanisme D'action
Target of Action
Vascor, also known as Bepridil, is a calcium channel blocker . Its primary targets are the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . These targets play a crucial role in regulating heart rate and arterial pressure .
Mode of Action
Bepridil interacts with its targets by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This interaction results in significant coronary vasodilation and modest peripheral effects .
Biochemical Pathways
The affected biochemical pathways involve the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . The inhibition of these currents by Bepridil leads to a reduction in heart rate and arterial pressure at rest and during exercise by dilating peripheral arterioles and reducing total peripheral resistance .
Pharmacokinetics
Bepridil is rapidly and completely absorbed after oral administration . The time to peak Bepridil plasma concentration is about 2 to 3 hours . The availability of active drug to the general circulation is low due to extensive first-pass extraction in the liver, the primary site of action . The absorbed drug is excreted in bile as well as unabsorbed drug .
Result of Action
The molecular and cellular effects of Bepridil’s action include significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . The drug produces significant coronary vasodilation and modest peripheral effects .
Safety and Hazards
Vascor may cause side effects including unusual fatigue or tiredness, nausea, upset stomach, diarrhea, constipation, headache, nervousness, dizziness, trouble sleeping (insomnia), or tremor (shaking) . Serious side effects may include hives, difficulty breathing, swelling of your face, lips, tongue, or throat, unusually fast or slow heartbeat, fainting or severe dizziness, chest pain, mood or behavior changes, psychosis, yellowing of the skin or eyes (jaundice), and swelling of your legs or ankles . It’s important to seek medical help right away if any of these symptoms occur .
Propriétés
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH.H2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEECHQPWQHYEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
| Record name | Bepridil hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040176 | |
| Record name | Bepridil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74764-40-2 | |
| Record name | 1-Pyrrolidineethanamine, β-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74764-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepridil hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepridil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pirrolidinetanamide, β-[(2-metossipropossi)metil]-N-fenil-N-(fenilmetil)-,cloridrato, idrato (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEPRIDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2P15D93M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)

![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)






![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2-nitrophenyl)methyl hydrogen phosphate](/img/structure/B1218043.png)
